- New types of soluble polymer-supported bisphosphine ligands with a cyclobutane backbone for Pd-catalyzed enantioselective allylic substitution reactions, Chemistry - A European Journal, 2004, 10(23), 5952-5963
Cas no 93379-48-7 ((-)-Taddol)
(-)-Taddol structure
Product Name:(-)-Taddol
CAS-Nr.:93379-48-7
MF:C31H30O4
MW:466.567509174347
MDL:MFCD00064467
CID:61624
PubChem ID:24856048
Update Time:2025-06-11
(-)-Taddol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-trans-alpha,alpha'-(Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (-)-Taddol
- [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (-)-2,3-O-Isopropylidene-1,1,4,4-Tetraphenyl-L-Threitol
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α'
- ,α'
- -tetraphenyl-1,3-dioxolane-4,5-dimethanol (R,R)-TADDOL
- TADDOL
- (-)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R,5R)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R-trans)- (ZCI)
- (-)-trans-α,α′-(2,2-Dimethyl-1,3-dioxane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-(-)-1,1,4,4-Tetraphenyl-2,3-(2-propylidenedioxy)butane-1,4-diol
- (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (4R,trans)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolan-4,5-dimethanol
- (R,R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (R,R)-Taddol
- Taddol I
- W-204081
- DTXSID30369334
- AC-27904
- A1-24352
- NCGC00090592-02
- MFCD00064467
- (-)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- B1614
- AC1010
- (4R,5R)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- CS-W009636
- [(4R,5R)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 93379-48-7
- C31H30O4
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- [5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRAPHENYL-L-THREITOL
- SCHEMBL2504692
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- AKOS015895700
-
- MDL: MFCD00064467
- Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1
- InChI-Schlüssel: OWVIRVJQDVCGQX-VSGBNLITSA-N
- Lächelt: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@@H]1OC(C)(C)O[C@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
Berechnete Eigenschaften
- Genaue Masse: 466.21400
- Monoisotopenmasse: 466.214
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 6
- Komplexität: 574
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 5.2
- Topologische Polaroberfläche: 58.9A^2
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.0864 (rough estimate)
- Schmelzpunkt: 194.0 to 198.0 deg-C
- Siedepunkt: 633.2 ℃ at 760 mmHg
- Flammpunkt: 336.7℃
- Brechungsindex: -69 ° (C=1, CHCl3)
- PSA: 58.92000
- LogP: 5.37870
- Spezifische Rotation: -65.5 º (c=1, CHCl3)
- Optische Aktivität: [α]19/D −62.6°, c = 1 in chloroform
- Löslichkeit: Nicht verfügbar
(-)-Taddol Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: R36/38
- Sicherheitshinweise: S24/25
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at room temperature
- Risikophrasen:R36/38
(-)-Taddol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-1g |
(-)-Taddol |
93379-48-7 | 97% | 1g |
¥100.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-5g |
(-)-Taddol |
93379-48-7 | 97% | 5g |
¥250.0 | 2024-07-19 | |
| Chemenu | CM196307-25g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 97% | 25g |
$284 | 2021-08-05 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-10g |
(-)-Taddol |
93379-48-7 | 97% | 10g |
¥405.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-100g |
(-)-Taddol |
93379-48-7 | 97% | 100g |
¥2400.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-25g |
(-)-Taddol |
93379-48-7 | 97% | 25g |
¥950.0 | 2024-07-19 | |
| Apollo Scientific | OR8725-5g |
(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol |
93379-48-7 | 96% | 5g |
£56.00 | 2025-02-20 | |
| Apollo Scientific | OR8725-25g |
(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol |
93379-48-7 | 96% | 25g |
£153.00 | 2025-02-20 | |
| ChemScence | CS-W009636-5g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 99.85% | 5g |
$44.0 | 2022-04-26 | |
| ChemScence | CS-W009636-10g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 99.85% | 10g |
$77.0 | 2022-04-26 |
(-)-Taddol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Water Solvents: Ethyl acetate
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Magnesium iodide Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → rt
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Chiral phosphonitrile super base catalysts based on chiral diamine spiro skeleton prepared with chiral o-dicarboxylic acid as raw material, their preparation methods and applications in organic synthesis reaction., China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux
Referenz
- Design of Highly Stable Iminophosphoranes as Recyclable Organocatalysts: Application to Asymmetric Chlorinations of Oxindoles, Organic Letters, 2015, 17(18), 4596-4599
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Enantioselective catalysis of the hetero-Diels-Alder reaction between Brassard's diene and aldehydes by hydrogen-bonding activation: a one-step synthesis of (S)-(+)-dihydrokawain, Chemistry - A European Journal, 2004, 10(23), 5964-5970
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 80 °C; 80 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Palladium-catalyzed Si-C bond-forming silylation of aryl iodides with hydrosilanes: an enhanced enantioselective synthesis of silicon-stereogenic silanes by desymmetrization, RSC Advances, 2016, 6(71), 67113-67117
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: 1H-Phosphole, 2,5-dihydro-3-methyl-1-(2-methylpropyl)-, 1-oxide Solvents: Hexane , Ethyl acetate ; 3 h, 26 °C
Referenz
- A Case Study on the Resolution of the 1-i-Butyl-3-methyl-3-phospholene 1-Oxide via Diastereomeric Complex Formation Using TADDOL Derivatives and via Diastereomeric Coordination Complexes Formed from the Calcium Salts of O,O'-Diaroyl-(2R,3R)-tartaric Acids, Heteroatom Chemistry, 2015, 26(1), 79-90
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; cooled; 1.5 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Tartaric acid framework-based chiral guanidine catalyst and preparation method and application thereof, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1.5 h, reflux
Referenz
- Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds, Organic Letters, 2013, 15(12), 3106-3109
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 8 h
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 8 h
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Quaternary phosphonium salt compound and preparation method thereof from tartaric acid, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C; 1 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- New tartrate based cyclic phosphoric acids as organocatalysts in Mannich reactions, Asymmetric Catalysis, 2016, 3(1), 1-14
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Chiral Phosphine-Phosphite Ligands in Asymmetric Gold Catalysis: Highly Enantioselective Synthesis of Furo[3,4-d]-Tetrahydropyridazine Derivatives through [3+3]-Cycloaddition, Chemistry - A European Journal, 2018, 24(10), 2379-2383
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C
Referenz
- Enantioselective Direct Synthesis of syn- and anti-α,β-Dihydroxy γ-Keto Esters Using a Dinuclear Zinc-AzePhenol Complex, European Journal of Organic Chemistry, 2018, 2018(6), 785-793
(-)-Taddol Raw materials
- (-)-Taddol
- 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, diethyl ester
- (4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyldioxolane
- dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
(-)-Taddol Preparation Products
(-)-Taddol Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93379-48-7)(-)-Taddol
Bestellnummer:A844576
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:03
Preis ($):212.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:93379-48-7)(-)-Taddol
Bestellnummer:1661378
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:93379-48-7)(4R,5R)-2,2-二甲基-a,a,a,a-四苯基-1,3-二氧戊环-4,5-二甲醇
Bestellnummer:LE1661378
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:31
Preis ($):discuss personally
Email:18501500038@163.com
(-)-Taddol Verwandte Literatur
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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